molecular formula C27H33N3O6S2 B13773367 Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate CAS No. 69242-94-0

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate

Cat. No.: B13773367
CAS No.: 69242-94-0
M. Wt: 559.7 g/mol
InChI Key: FXKGOUKRWOCIHB-UHFFFAOYSA-N
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Description

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate (hereafter referred to as the target compound), is a synthetic acridine derivative structurally related to the well-studied antitumor agent m-AMSA (N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide) . The compound features a hexanesulfonamide group (a six-carbon sulfonamide chain) attached to a phenyl ring substituted with an acridin-9-ylamino group and a methoxy group. This structural modification distinguishes it from shorter-chain analogs like m-AMSA (methanesulfonamide) and NSC243928 mesylate (ethanesulfonamide) .

Properties

CAS No.

69242-94-0

Molecular Formula

C27H33N3O6S2

Molecular Weight

559.7 g/mol

IUPAC Name

acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate

InChI

InChI=1S/C26H29N3O3S.CH4O3S/c1-3-4-5-10-17-33(30,31)29-19-15-16-24(25(18-19)32-2)28-26-20-11-6-8-13-22(20)27-23-14-9-7-12-21(23)26;1-5(2,3)4/h6-9,11-16,18,29H,3-5,10,17H2,1-2H3,(H,27,28);1H3,(H,2,3,4)

InChI Key

FXKGOUKRWOCIHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate involves the synthesis of the acridine-linked sulfonamide framework followed by salt formation with methanesulfonic acid. The synthetic route can be divided into the following key steps:

  • Synthesis of the Acridine Amino Intermediate:

    • The acridine nucleus (9-chloroacridine) is reacted with a substituted aniline derivative bearing a methoxy group at the 3-position and an amino group at the 4-position.
    • This substitution is typically carried out in the presence of a base such as N-methyl-2-pyrrolidine, under mild conditions (25-30 °C) for 24-30 hours to facilitate nucleophilic aromatic substitution, yielding the N-(4-(acridin-9-ylamino)-3-methoxyphenyl) intermediate.
  • Introduction of the Methanesulfonamide Group:

    • The amino group on the phenyl ring is then sulfonylated using methanesulfonyl chloride or equivalent sulfonylating agent to form the methanesulfonamide linkage.
    • This reaction is generally performed under controlled temperature and inert atmosphere to avoid side reactions.
  • Salt Formation with Methanesulfonic Acid:

    • The free base sulfonamide compound is converted to its methanesulfonate salt by treatment with methanesulfonic acid.
    • This salt formation improves the compound's solubility and stability, which is critical for pharmaceutical applications.

Detailed Stepwise Procedure

Step Reagents & Conditions Description Yield & Notes
1 9-Chloroacridine + 4-amino-3-methoxyaniline, N-methyl-2-pyrrolidine, rt, 24-30 h Nucleophilic aromatic substitution to form N-(4-(acridin-9-ylamino)-3-methoxyphenyl) intermediate Yield: 50-60%; monitored by TLC (Methylene Dichloride:Methanol 8:2)
2 Methanesulfonyl chloride, base (e.g., triethylamine), inert atmosphere, 0-5 °C to rt Sulfonylation of amino group to form methanesulfonamide derivative High yield; reaction control critical to avoid over-sulfonation
3 Methanesulfonic acid, solvent (e.g., ethanol or water), room temperature Salt formation to obtain methanesulfonate salt Quantitative conversion; salt improves solubility and stability

Analytical Characterization

The synthesized compound is characterized by multiple spectroscopic and analytical techniques to confirm structure and purity:

Technique Purpose Observations
Proton Nuclear Magnetic Resonance (1H NMR) Confirm proton environments, especially NH and aromatic protons NH proton appears as singlet around δ 9.0-9.6 ppm; aromatic protons show multiplets between δ 6.5-8.1 ppm; methoxy group as singlet near δ 3.7 ppm
Mass Spectrometry (ESI-MS) Molecular ion confirmation Molecular ion peak consistent with expected molecular weight (~519.6 g/mol for methanesulfonate salt)
Elemental Analysis (C, H, N, S) Verify elemental composition Found values closely match calculated percentages confirming compound purity
Infrared Spectroscopy (IR) Identify functional groups Characteristic sulfonamide S=O stretching bands and aromatic amine peaks observed
Melting Point Determination Assess purity and identity Sharp melting point consistent with literature values (~varies depending on exact derivative)

Research and Literature Overview

  • The preparation methods for acridine-based sulfonamide derivatives, including this compound, have been extensively reported in pharmaceutical chemistry literature, emphasizing mild reaction conditions and careful purification steps to maintain the integrity of the acridine chromophore.
  • The salt form with methanesulfonic acid is often preferred for enhanced aqueous solubility, which is crucial for biological activity assays and formulation development.
  • The synthetic protocols avoid harsh conditions to prevent degradation of sensitive functional groups such as the methoxy substituent and the acridine ring system.

Summary Table of Preparation Methods

Parameter Description
Starting Materials 9-Chloroacridine, 4-amino-3-methoxyaniline, methanesulfonyl chloride
Solvents N-methyl-2-pyrrolidine, ethanol, ethyl acetate
Reaction Conditions Room temperature to mild heating, inert atmosphere for sulfonylation
Purification Filtration, washing with ethyl acetate, recrystallization from DMF/ethanol mixture
Characterization Techniques 1H NMR, ESI-MS, elemental analysis, IR spectroscopy, melting point
Typical Yields 50-60% for acridine intermediate; high yields for subsequent sulfonylation and salt formation

Chemical Reactions Analysis

Acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, ethylchloroformate, and methyl L-valinate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridine core or the sulfonylamino group.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Acridine derivatives, including acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate, are known for their ability to intercalate DNA, making them useful in cancer research and treatment . They are also used in the development of fluorescent probes for biological imaging and as enzyme inhibitors in various biochemical assays .

Mechanism of Action

The mechanism of action of acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate primarily involves DNA intercalation. This process disrupts the normal function of DNA and related enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in DNA replication and repair, making it a potent anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of acridine-based sulfonamides. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Acridine Sulfonamide Derivatives

Compound Name Sulfonamide Chain Length Key Substituents Biological Activity Toxicity/Safety Profile
Target Compound Hexanesulfonamide (C6) 4-(acridin-9-ylamino), 3-methoxy Theoretical DNA intercalation; potential antitumor activity (inferred) No direct data; likely requires stringent handling
m-AMSA (NSC-249992) Methanesulfonamide (C1) 4-(acridin-9-ylamino), 3-methoxy Confirmed antitumor activity (Phase I trials); topoisomerase II inhibition Myelosuppression, phlebitis at high doses
NSC243928 Mesylate Ethanesulfonamide (C2) 4-(acridin-9-ylamino), 3-methoxy Experimental inhibitor; activity against leukemia cell lines (preclinical) Limited data; classified as hazardous
m-AMSA Lactate (AOD425) Methanesulfonamide (C1) 4-(acridin-9-ylamino), 3-methoxy + lactate Enhanced solubility; similar antitumor profile to m-AMSA Cardiotoxicity reported in animal models
Hexanamide Derivatives (e.g., 61068-70-0) Hexanamide (C6) Varied (e.g., methylsulfonyl, acridinyl) Primarily experimental; unconfirmed antitumor activity No human toxicity data; research-use only

Physicochemical Properties

  • Solvatochromic studies of m-AMSA hydrochloride demonstrate solvent-dependent absorption bands, suggesting that chain length modifications could alter polarity and solvation dynamics .
  • Stability : Methanesulfonate salts (e.g., m-AMSA) are prone to photodegradation, while longer sulfonamide chains may offer steric protection against decomposition .

Biological Activity

Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Acridine moiety : Known for its intercalating properties with DNA, which can lead to antitumor effects.
  • Methoxy group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.
  • Sulfonamide group : Imparts solubility in biological fluids and may contribute to its pharmacological profile.

Antitumor Effects

Research indicates that compounds similar to hexanesulfonamide exhibit significant antitumor activity. A notable study explored the structure-antileukemic activity relationships of sulfonanilide variants, revealing that electron-donor substituents are crucial for enhancing antileukemic properties. Specifically, high electron density at certain positions on the acridine ring was associated with increased potency against leukemia cell lines (L1210) .

Table 1: Structure-Activity Relationships of Acridine Derivatives

Compound TypeKey SubstituentsActivity Level
Acridin derivatives3'-OCH32-8 fold increase in potency
Sulfonanilide variantsElectron-donor groupsEnhanced antileukemic activity
Hydrophobic variantsLarge substituentsIncreased activity beyond predictions

The proposed mechanism of action for hexanesulfonamide involves:

  • DNA Intercalation : The acridine component allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Electron Donation : The presence of electron-donor groups enhances interactions with cellular targets, potentially leading to increased cytotoxicity.
  • Hydrophobic Interactions : Variants with hydrophobic substituents show increased membrane permeability, facilitating cellular uptake.

Case Studies

Several case studies have documented the efficacy of acridine derivatives in preclinical models:

  • Study 1 : In vitro assays demonstrated that a related acridine derivative exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways.
  • Study 2 : A murine model showed that administration of a related sulfonamide led to significant tumor regression in xenograft models. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls.

Safety and Toxicology

While promising, safety profiles must be considered. Reports indicate that acridine derivatives can cause skin irritation and have potential toxic effects at high concentrations . Therefore, careful evaluation in clinical settings is essential.

Q & A

Basic: What is the recommended procedure for preparing stock solutions of this compound, given its solubility limitations?

Answer:
The compound exhibits poor aqueous solubility but dissolves in DMSO (≥26.5 mg/mL) and ethanol (≥2.67 mg/mL with ultrasonication) . For biological assays, prepare stock solutions in DMSO at 10–20 mM, filter-sterilize (0.2 µm), and dilute in culture media to avoid precipitation. Pre-warm solvents to 37°C and use ultrasonication for 10–15 minutes to ensure homogeneity. Include vehicle controls (equivalent DMSO concentration) to rule out solvent-mediated artifacts. Store aliquots at -20°C under inert gas to prevent oxidation .

Advanced: How can researchers optimize the compound’s antitumor efficacy while minimizing off-target effects in in vivo models?

Answer:
Structure-activity relationship (SAR) studies suggest modifying the acridine moiety or sulfonamide linker to enhance DNA intercalation and topoisomerase II inhibition . For example:

  • Replace the methoxy group with halogen substituents (e.g., Cl or Br at the 4-position of the acridine) to improve DNA binding affinity .
  • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce nonspecific cytotoxicity .
    Validate efficacy via in vivo xenograft models using pharmacokinetic-guided dosing (e.g., 5–10 mg/kg, IV, q3d) and monitor off-target effects via histopathology and serum biomarkers (e.g., liver enzymes, creatinine) .

Basic: What analytical techniques are suitable for confirming purity and structural integrity?

Answer:
Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% by area under the curve) . Confirm identity via:

  • High-resolution mass spectrometry (HR-MS): Expected [M+H]+ at m/z 393.46 (C21H19N3O3S) .
  • 1H-NMR: Key peaks include δ 8.2–8.6 ppm (acridine protons), δ 6.8–7.3 ppm (aromatic methoxyphenyl), and δ 3.8 ppm (methoxy group) .
  • FT-IR: Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced: How should contradictory IC50 values across cancer cell lines be addressed methodologically?

Answer:
Discrepancies in IC50 values (e.g., leukemia vs. solid tumors) may arise from differential expression of topoisomerase II isoforms or efflux pumps (e.g., P-gp) . To resolve:

  • Validate target engagement: Measure topoisomerase II activity via DNA relaxation assays in cell lysates .
  • Incorporate transporter inhibition: Co-treat with verapamil (P-gp inhibitor) to assess efflux-mediated resistance .
  • Use isogenic cell lines: Compare parental and topoisomerase II-knockdown models to confirm on-target activity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:
The compound is hazardous upon inhalation or skin contact. Key precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood for weighing and solution preparation.
  • Decontamination: Clean spills with 70% ethanol followed by 10% sodium bicarbonate .
  • First aid: For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: What strategies enhance DNA intercalation without increasing cytotoxicity?

Answer:

  • Planar heterocyclic extensions: Fuse the acridine core with quinoline or pyridine rings to strengthen π-π stacking with DNA base pairs .
  • Pro-drug approaches: Mask the sulfonamide group with enzymatically cleavable esters (e.g., acetyl) to reduce off-target interactions .
  • Co-administration with adjuvants: Combine with histone deacetylase inhibitors (e.g., vorinostat) to sensitize cancer cells to DNA damage .

Basic: What solvent systems are optimal for in vitro stability studies?

Answer:
The compound is stable in DMSO for ≤6 months at -20°C. For stability assays:

  • Phosphate-buffered saline (PBS): Assess hydrolysis at pH 7.4 (37°C, 24 hr) with LC-MS monitoring.
  • Simulated biological fluids: Use 50% plasma (v/v) to evaluate protein binding effects .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Molecular docking (AutoDock Vina): Screen derivatives against topoisomerase II-DNA complexes (PDB: 1ZXM) to prioritize high-affinity candidates .
  • QSAR models: Correlate logP values (target ≤3.5) with cytotoxicity to balance membrane permeability and solubility .
  • AM1 semi-empirical methods: Predict metabolic sites (e.g., acridine ring oxidation) to guide synthetic modifications .

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